2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one
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Overview
Description
2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 4-chlorobenzylamine.
Condensation Reaction: The first step involves the condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to form the dihydroquinazolinone core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the dihydroquinazolinone core can lead to the formation of tetrahydroquinazolinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted quinazolinones, oxidized quinazolinone derivatives, and reduced tetrahydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and modulating cellular processes.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one
- 2-(4-Chlorophenyl)-3-[(4-bromophenyl)methyl]-1,2-dihydroquinazolin-4-one
- 2-(4-Methylphenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one
Uniqueness
2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one is unique due to the specific combination of bromine and chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H16BrClN2O |
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Molecular Weight |
427.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H16BrClN2O/c22-16-9-7-15(8-10-16)20-24-19-4-2-1-3-18(19)21(26)25(20)13-14-5-11-17(23)12-6-14/h1-12,20,24H,13H2 |
InChI Key |
VIMKROIOOBRTGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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